6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide (EI1) is a synthetic small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2) protein. [ [] ] EZH2 is the catalytic subunit of the Polycomb repressive complex 2 (PRC2), which plays a critical role in gene expression regulation by catalyzing the trimethylation of lysine 27 on histone H3 (H3K27). [ [] ] Aberrant EZH2 activity has been implicated in various cancers, making it a promising target for therapeutic intervention. [ [] ] EI1 has been utilized in scientific research to investigate the role of EZH2 in cancer cell proliferation, investigate potential therapeutic applications for EZH2 inhibition, and elucidate the molecular mechanisms underlying EZH2-mediated gene silencing. [ [], [] ]
Resolvin E1 is synthesized in the body from eicosapentaenoic acid through enzymatic processes involving lipoxygenases and cyclooxygenases. It is primarily produced in response to inflammatory stimuli and is found in various tissues, including the brain and immune cells.
Resolvin E1 belongs to the class of compounds known as eicosanoids, which are signaling molecules derived from fatty acids. More specifically, it is classified as a resolvin, which is a type of specialized pro-resolving mediator that helps to resolve inflammation.
The synthesis of Resolvin E1 can be achieved through several chemical pathways. A common method involves the enzymatic conversion of eicosapentaenoic acid using lipoxygenases. This process typically includes:
For instance, one synthetic route described involves the use of specific reagents like lithium chloride and zinc-copper alloys to facilitate key transformations while maintaining high yields and selectivity for Resolvin E1 . Computational modeling techniques have also been employed to analyze conformational flexibility and stability during synthesis .
The molecular structure of Resolvin E1 consists of multiple unsaturated bonds and hydroxyl groups that contribute to its biological activity. It has a complex arrangement that includes:
The structure can be represented as follows:
This formula indicates the presence of 20 carbon atoms, 32 hydrogen atoms, and 3 oxygen atoms, highlighting its lipid nature.
Resolvin E1 participates in various biochemical reactions, primarily centered around its role in inflammation resolution. Key reactions include:
The mechanism typically involves binding to specific receptors on immune cells, leading to downstream signaling pathways that promote resolution processes .
The mechanism by which Resolvin E1 exerts its effects involves several steps:
Studies have shown that Resolvin E1 significantly reduces levels of inflammatory markers in various models, supporting its role as a potent anti-inflammatory agent .
Resolvin E1 is a colorless to pale yellow liquid at room temperature with a characteristic odor typical of lipid compounds. It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
Key chemical properties include:
Relevant analyses indicate that Resolvin E1 maintains stability under physiological conditions but can degrade under extreme pH or temperature variations .
Resolvin E1 has garnered significant interest in scientific research due to its potential therapeutic applications, including:
Histone methyltransferases (HMTs) are classified based on their target residues and catalytic mechanisms. Lysine methyltransferases (KMTs) and arginine methyltransferases (PRMTs) modulate chromatin architecture through site-specific methylation, which recruits effector proteins that either activate or repress transcription [6]. For example, methylation of H3K4 is associated with transcriptional activation, while H3K9me3 and H3K27me3 correlate with constitutive and facultative heterochromatin formation, respectively [1] [6]. The dynamic balance between activating and repressive histone marks governs chromatin states:
EZH2 exemplifies a HMT that directly influences chromatin compaction. As part of PRC2, it catalyzes progressive mono- to tri-methylation of H3K27, facilitating long-term gene silencing through chromatin condensation. This activity is essential for maintaining cellular identity during development but becomes pathological when co-opted in malignancies [4] [6].
Table 1: Major Histone Methyltransferases and Their Functional Roles
Enzyme | Target Residue | Methylation State | Chromatin Effect |
---|---|---|---|
EZH2 (PRC2) | H3K27 | Mono-, Di-, Tri-methyl | Repressive |
SUV39H1 | H3K9 | Tri-methyl | Repressive |
SETD7 | H3K4 | Mono-methyl | Activating |
MLL1 | H3K4 | Tri-methyl | Activating |
DOT1L | H3K79 | Mono-, Di-methyl | Activating |
EZH2 dysregulation is a hallmark of numerous cancers. Gain-of-function mutations (e.g., Y641N in lymphoma) or overexpression (e.g., in breast and prostate cancers) leads to hyper-repression of tumor suppressor genes (TSGs) via aberrant H3K27me3 deposition [4]. Key oncogenic mechanisms include:
EZH2 overexpression correlates with aggressive phenotypes, chemotherapy resistance, and poor clinical outcomes. For instance, >60% of diffuse large B-cell lymphomas (DLBCL) exhibit EZH2 hyperactivity, while metastatic prostate cancers show 5–10-fold higher EZH2 expression compared to benign tissue [4]. Critically, EZH2 collaborates with DNA methyltransferases (DNMTs) to enforce layered epigenetic silencing, making it a high-value target for epigenetic therapy [1] [4].
Table 2: EZH2 Dysregulation in Human Cancers
Cancer Type | EZH2 Alteration | Consequence |
---|---|---|
Lymphoma (DLBCL) | Y641N Mutation | Hyper-H3K27me3; TSG silencing |
Breast Cancer | Amplification/Overexpression | Metastasis; stemness maintenance |
Prostate Cancer | Overexpression | Androgen resistance; dedifferentiation |
Ovarian Cancer | Overexpression | Chemoresistance; EMT activation |
EI1 was developed through structure-based drug design to competitively inhibit EZH2 by targeting its S-adenosylmethionine (SAM)-binding pocket. Preclinical studies demonstrated its superior selectivity over earlier inhibitors like 3-deazaneplanocin A (DZNep), which broadly targets PRC2 stability [4]. Key biochemical attributes include:
The therapeutic rationale for EI1 extends beyond mutation-specific contexts. In solid tumors with EZH2 overexpression, EI1 reverses epithelial-mesenchymal transition (EMT) by reactivating silenced epithelial genes, underscoring its broad applicability [4].
Table 3: EI1 Mechanism and Preclinical Efficacy
Parameter | Effect of EI1 | Validation Model |
---|---|---|
H3K27me3 Inhibition | >80% reduction at 1 μM | DLBCL cell lines |
TSG Reactivation | 5–15-fold increase in PRDM1, CDKN1A expression | qRT-PCR; RNA-seq |
Antitumor Activity | Tumor volume reduction (60–70%) in xenografts | DLBCL mouse model |
Selectivity | No inhibition of EZH1 at IC50 > 20 μM | Enzyme activity assays |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7